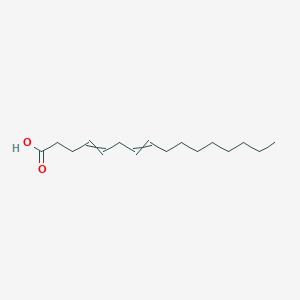

Hexadeca-4,7-dienoic acid

Description

Hexadeca-4,7-dienoic acid is a 16-carbon unsaturated fatty acid with double bonds at positions 4 and 7. Its structure is characterized by the carboxyl group (-COOH) at the terminal end, followed by two double bonds separated by two single bonds (CH₂ groups). This configuration distinguishes it from other dienoic acids, as the spacing and position of double bonds influence its chemical reactivity, physical properties, and biological interactions.

Properties

CAS No. |

80782-81-6 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

hexadeca-4,7-dienoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,17,18) |

InChI Key |

CQHASUVQRDMWKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCC=CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-4,7-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis followed by hydrogenation to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts such as molybdenum or tungsten complexes to facilitate the metathesis reaction .

Industrial Production Methods

In industrial settings, this compound can be produced through the extraction and purification of natural sources such as plant oils and algae. The extraction process involves the use of solvents to isolate the fatty acid fractions, followed by chromatographic techniques to purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

Hexadeca-4,7-dienoic acid undergoes various chemical reactions, including:

Oxidation: The double bonds in this compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bonds can be reduced to form saturated fatty acids.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum (Pt).

Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Saturated hexadecanoic acid.

Substitution: Esters, amides.

Scientific Research Applications

Hexadeca-4,7-dienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of hexadeca-4,7-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Hexadeca-4,7-dienoic acid and related dienoic acids, diynoic acids, and derivatives:

Structural Analysis

- Chain Length: Longer chains (e.g., this compound, 16C) exhibit lower solubility in water compared to shorter analogs like Hexa-2,4-dienoic acid (6C). This impacts their integration into lipid bilayers or micelles .

- Double Bond Position: The 4,7 configuration in this compound creates a non-conjugated diene system, reducing reactivity compared to conjugated systems (e.g., Hexa-2,4-dienoic acid). Conjugated bonds in Hexa-2,4-dienoic acid facilitate resonance stabilization, increasing stability in industrial applications .

- Functional Modifications: Hydroxy groups (e.g., in NeuroF derivatives) or phenyl rings (e.g., 4,7-Dioxo-7-phenylheptanoic acid) introduce hydrogen bonding or aromatic interactions, expanding utility in drug design or synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.